molecular formula C20H19ClN2O5S B249817 5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE

5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B249817
M. Wt: 434.9 g/mol
InChI Key: ONHXUEBERKUXRX-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a thiolan ring, a methylfuran group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the oxazole ring, the introduction of the chlorophenyl group, and the incorporation of the thiolan and methylfuran groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can produce a variety of chlorophenyl-substituted compounds.

Scientific Research Applications

5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE include:

  • 5-(4-Chlorophenyl)-N-(thiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-oxazole-3-carboxamide
  • 5-(4-Chlorophenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-oxazole-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19ClN2O5S

Molecular Weight

434.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H19ClN2O5S/c1-13-2-7-17(27-13)11-23(16-8-9-29(25,26)12-16)20(24)18-10-19(28-22-18)14-3-5-15(21)6-4-14/h2-7,10,16H,8-9,11-12H2,1H3

InChI Key

ONHXUEBERKUXRX-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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